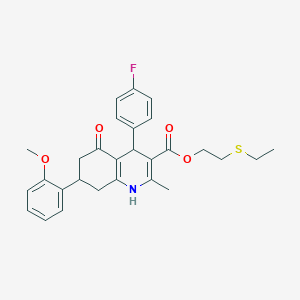

2-(Ethylsulfanyl)ethyl 4-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

This compound belongs to the hexahydroquinoline carboxylate family, characterized by a bicyclic core with a ketone group at position 5 and diverse substituents on the aromatic rings. The ethylsulfanylethyl ester at position 3 distinguishes it from simpler esters (e.g., ethyl or methyl esters) commonly observed in analogs. Key structural features include:

- 7-(2-Methoxyphenyl) group: Provides steric bulk and electron-donating effects, contrasting with para-substituted methoxy analogs .

- 2-Methyl substituent: Stabilizes the hexahydroquinoline ring conformation .

- 2-(Ethylsulfanyl)ethyl ester: Increases lipophilicity compared to standard esters, as evidenced by higher logP values in related compounds .

Crystallographic studies of similar compounds (e.g., ) suggest that the hexahydroquinoline core adopts a puckered conformation, influenced by substituents and hydrogen-bonding networks . Refinement tools like SHELXL and OLEX2 have been critical in resolving these structural nuances .

Properties

IUPAC Name |

2-ethylsulfanylethyl 4-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30FNO4S/c1-4-35-14-13-34-28(32)25-17(2)30-22-15-19(21-7-5-6-8-24(21)33-3)16-23(31)27(22)26(25)18-9-11-20(29)12-10-18/h5-12,19,26,30H,4,13-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNDGVPJQGFNLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)F)C(=O)CC(C2)C4=CC=CC=C4OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)ethyl 4-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions One common approach is the condensation of appropriate starting materials under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)ethyl 4-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the hexahydroquinoline ring can be reduced to form alcohols.

Substitution: The fluorophenyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

The compound 2-(Ethylsulfanyl)ethyl 4-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic molecule that has garnered interest in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry and pharmacology, while presenting comprehensive data and insights from diverse sources.

Chemical Properties and Structure

This compound belongs to the class of hexahydroquinolines, which are known for their diverse biological activities. The presence of functional groups such as ethylsulfanyl, fluorophenyl, and methoxyphenyl contributes to its unique properties.

Key Structural Features

- Ethylsulfanyl Group : Enhances lipophilicity and may influence biological activity.

- Fluorophenyl Substituent : Often associated with increased potency in drug candidates due to the electron-withdrawing nature of fluorine.

- Methoxyphenyl Moiety : May contribute to specific interactions with biological targets.

Anticancer Activity

Research indicates that compounds similar to this hexahydroquinoline derivative exhibit significant anticancer properties. For instance, studies have shown that analogs can inhibit key proteins involved in cancer cell proliferation and survival pathways. The compound's ability to interact with molecular targets such as MCL-1 (myeloid cell leukemia 1) has been highlighted in recent studies, suggesting its potential as a therapeutic agent against various cancers .

Anti-inflammatory Properties

The compound's structural characteristics may also confer anti-inflammatory effects. Compounds with similar scaffolds have been investigated for their ability to inhibit p38 MAPK and PDE4 pathways, which are crucial in inflammatory responses. This dual inhibition can lead to reduced production of pro-inflammatory cytokines .

Neuroprotective Effects

Preliminary findings suggest that derivatives of this compound may possess neuroprotective properties. Investigations into related compounds have revealed their potential in mitigating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship (SAR)

| Compound | Key Modifications | Activity Level |

|---|---|---|

| Compound A | Fluorine substitution | High |

| Compound B | Ethylsulfanyl group | Moderate |

| Compound C | Methoxyphenyl addition | Variable |

Case Study 1: MCL-1 Inhibition

A study published in Nature demonstrated that a structurally similar compound effectively inhibited MCL-1, leading to apoptosis in cancer cells. The introduction of bulky substituents enhanced binding affinity and selectivity for the target protein, establishing a clear link between structural modifications and biological outcomes.

Case Study 2: Dual Inhibition of Inflammatory Pathways

Research conducted on a related compound showcased its efficacy in reducing inflammation in rodent models by targeting both p38 MAPK and PDE4. The results indicated significant decreases in inflammatory markers, supporting the therapeutic potential of such compounds in treating chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)ethyl 4-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., 4-fluorophenyl in the target compound) may improve metabolic stability compared to electron-donating groups (e.g., 4-methoxyphenyl in ) .

Crystallographic and Conformational Analysis

- Ring Puckering: The hexahydroquinoline core exhibits non-planar puckering, quantified using Cremer-Pople parameters (). Substituents at positions 4 and 7 influence the amplitude of puckering, as seen in analogs like .

- Hydrogen Bonding : The ketone at position 5 and ester carbonyl group participate in intermolecular hydrogen bonds, stabilizing crystal packing. For example, in , O3–H interactions form a layered structure . The target compound’s 2-methoxyphenyl group may introduce additional CH/π interactions .

Biological Activity

Overview

The compound 2-(Ethylsulfanyl)ethyl 4-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic molecule notable for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Features

The structural characteristics of the compound include:

- Hexahydroquinoline Core : This bicyclic structure is known for various biological activities.

- Functional Groups : The presence of an ethylsulfanyl group, a fluorophenyl moiety, and a methoxyphenyl substituent enhances its reactivity and biological interactions.

Antimicrobial Activity

Studies have shown that derivatives of hexahydroquinoline compounds exhibit significant antimicrobial properties. For instance:

- Antibacterial Effects : Similar compounds have demonstrated effectiveness against various bacterial strains .

- Antifungal Properties : Some derivatives have also shown antifungal activity, suggesting a broad spectrum of action against microbial pathogens .

Anticancer Potential

Research indicates that compounds in the hexahydroquinoline class may possess anticancer properties. Notable findings include:

- Inhibition of Cancer Cell Proliferation : Compounds structurally related to the target compound have been reported to inhibit growth in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values in the low micromolar range .

- Mechanism of Action : These compounds may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell cycle regulation .

Neuroprotective Effects

Certain studies suggest that hexahydroquinoline derivatives may offer neuroprotective benefits:

- Anticonvulsant Activity : Some derivatives have been found to exhibit anticonvulsant properties, indicating potential use in neurological disorders .

The biological activity of 2-(Ethylsulfanyl)ethyl 4-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular pathways, affecting processes such as proliferation and apoptosis.

- Receptor Binding : Its unique structure allows it to bind to specific receptors, modulating their activity and influencing signaling pathways.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Gursoy & Karal (2003) | Identified antimicrobial activities in related hexahydroquinoline derivatives. |

| El-Azab et al. (2013) | Reported anticonvulsant effects in animal models for similar compounds. |

| Godhani et al. (2016) | Demonstrated antituberculosis activity in derivatives containing quinazolinone structures. |

| Al-Suwaidan et al. (2016) | Found anticancer properties in related compounds with IC50 values indicating significant efficacy against tumor cell lines. |

Q & A

Q. What are the critical synthetic pathways for this hexahydroquinoline derivative, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, such as Hantzsch-like cyclization or palladium-catalyzed coupling reactions. Key steps include:

- Formation of the hexahydroquinoline core via condensation of β-ketoesters, ammonium acetate, and substituted aldehydes under reflux in ethanol or acetic acid .

- Functionalization of the ethylsulfanyl and aryl groups via nucleophilic substitution or Suzuki-Miyaura cross-coupling .

- Optimization of catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) and solvent systems (e.g., THF or DMF) to enhance regioselectivity . Yield improvements (60–85%) are achieved by controlling temperature (70–110°C) and reaction time (12–24 hrs) .

Q. Which spectroscopic and crystallographic methods are essential for structural validation?

- X-ray crystallography provides unambiguous confirmation of the hexahydroquinoline ring conformation and substituent orientations. For example, bond angles (e.g., N1—C1—C6 ≈ 107.6°) and torsion angles (e.g., C6—C7—C13—C18 ≈ 112.6°) are critical for validating steric interactions .

- NMR (¹H/¹³C) identifies substituent environments: the 4-fluorophenyl group shows characteristic splitting (δ ~7.2–7.4 ppm), while the ethylsulfanyl moiety resonates at δ 2.5–3.0 ppm .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Antiviral assays : Inhibition of HIV-1 reverse transcriptase using cell-based luciferase reporter systems, referencing structurally similar oxoquinoline derivatives (e.g., IC₅₀ values for K-12 analogs) .

- Antibacterial screening : Disk diffusion or microdilution assays against Gram-positive/negative strains, with comparisons to quinolone antibiotics .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in reported biological activities?

Discrepancies in IC₅₀ values (e.g., antiviral vs. antibacterial potency) may arise from target flexibility or solvent effects. Methodologies include:

- Molecular docking (AutoDock Vina) to compare binding poses with HIV-1 RT vs. bacterial gyrase .

- MD simulations (AMBER/CHARMM) to assess conformational stability of the hexahydroquinoline core in aqueous vs. lipid bilayer environments .

- QSAR studies to correlate substituent electronegativity (e.g., 4-fluorophenyl) with activity trends .

Q. What strategies optimize regioselectivity during functionalization of the hexahydroquinoline core?

- Protecting group chemistry : Temporarily blocking the 5-oxo group with tert-butyldimethylsilyl (TBS) ethers prevents unwanted side reactions during sulfanyl group installation .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hrs to 2–4 hrs) and improves yield (≥90%) for Suzuki-Miyaura couplings .

- Chiral auxiliaries : Enantioselective synthesis using Evans’ oxazolidinones to control stereochemistry at C2 and C7 .

Q. How do crystallographic data inform formulation strategies for in vivo studies?

- Polymorph screening : X-ray diffraction identifies stable crystal forms (e.g., monoclinic vs. triclinic) with varying solubility profiles .

- Hydration analysis : TGA/DSC detects lattice water molecules, which impact shelf-life and bioavailability .

- Co-crystallization : Co-formers like cyclodextrins enhance aqueous solubility while retaining bioactivity .

Data Contradiction Analysis

Q. Why do biological activity reports vary across structurally similar analogs?

- Substituent electronic effects : The 4-fluorophenyl group’s electron-withdrawing nature enhances binding to hydrophobic enzyme pockets, whereas 2-methoxyphenyl may reduce potency due to steric hindrance .

- Assay conditions : Variations in cell lines (e.g., HeLa vs. MT-4 for antiviral testing) or incubation times (24 vs. 48 hrs) significantly alter IC₅₀ values .

- Purity thresholds : Impurities ≤95% (HPLC) in early studies may obscure structure-activity relationships .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.